molecular formula C4H2N4O2 B13795283 [1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide

[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide

Cat. No.: B13795283
M. Wt: 138.08 g/mol
InChI Key: OQVUKGCKUNXTGA-UHFFFAOYSA-N
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Description

[1,2,5]Oxadiazolo[3,4-d]pyrimidine,1-oxide(9ci) is a heterocyclic compound that features a fused ring system combining an oxadiazole and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,5]Oxadiazolo[3,4-d]pyrimidine,1-oxide(9ci) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-diamino-[1,2,5]oxadiazolo[3,4-d]pyrimidine with nitric acid. The concentration of nitric acid plays a crucial role in determining the products formed. For instance, concentrated nitric acid selectively yields N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide, while lower concentrations result in different nitrate salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1,2,5]Oxadiazolo[3,4-d]pyrimidine,1-oxide(9ci) undergoes various chemical reactions, including nucleophilic addition, nitration, and oxidative ring-opening reactions.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of [1,2,5]Oxadiazolo[3,4-d]pyrimidine,1-oxide(9ci) involves interactions with specific molecular targets and pathways. For instance, its nucleophilic addition reactions suggest it can form stable covalent adducts with various nucleophiles, potentially disrupting biological processes or enhancing material properties . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,5]Oxadiazolo[3,4-d]pyrimidine,1-oxide(9ci) is unique due to its specific structural configuration, which allows for selective reactions and the formation of stable adducts. Its energetic properties also make it a valuable compound in the field of high-energy materials .

Properties

Molecular Formula

C4H2N4O2

Molecular Weight

138.08 g/mol

IUPAC Name

1-oxido-[1,2,5]oxadiazolo[3,4-d]pyrimidin-1-ium

InChI

InChI=1S/C4H2N4O2/c9-8-3-1-5-2-6-4(3)7-10-8/h1-2H

InChI Key

OQVUKGCKUNXTGA-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC2=NO[N+](=C21)[O-]

Origin of Product

United States

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